molecular formula C13H12N2O3 B12045674 5-(1,2,3,4-Tetrahydronaphthalen-7-yl)-1,3,4-oxadiazole-2-carboxylic acid

5-(1,2,3,4-Tetrahydronaphthalen-7-yl)-1,3,4-oxadiazole-2-carboxylic acid

Cat. No.: B12045674
M. Wt: 244.25 g/mol
InChI Key: LQDIWPUQRZBKBX-UHFFFAOYSA-N
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Description

5-(1,2,3,4-Tetrahydronaphthalen-7-yl)-1,3,4-oxadiazole-2-carboxylic acid is a heterocyclic compound that features a 1,3,4-oxadiazole ring fused with a tetrahydronaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,2,3,4-Tetrahydronaphthalen-7-yl)-1,3,4-oxadiazole-2-carboxylic acid typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 7-(1,2,3,4-tetrahydronaphthalen-7-yl)hydrazine with carbon disulfide in the presence of a base, followed by oxidation to form the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(1,2,3,4-Tetrahydronaphthalen-7-yl)-1,3,4-oxadiazole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reducing agent used.

    Substitution: The oxadiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted oxadiazoles and reduced derivatives, which can have different functional groups attached to the oxadiazole ring .

Scientific Research Applications

5-(1,2,3,4-Tetrahydronaphthalen-7-yl)-1,3,4-oxadiazole-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1,2,3,4-Tetrahydronaphthalen-7-yl)-1,3,4-oxadiazole-2-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its bioactive effects. The exact pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-amine
  • 5-tert-Butyl-1,3,4-oxadiazol-2-amine
  • 4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine

Uniqueness

5-(1,2,3,4-Tetrahydronaphthalen-7-yl)-1,3,4-oxadiazole-2-carboxylic acid is unique due to its tetrahydronaphthalene moiety, which imparts distinct steric and electronic properties. This makes it particularly interesting for developing new materials and bioactive compounds .

Properties

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazole-2-carboxylic acid

InChI

InChI=1S/C13H12N2O3/c16-13(17)12-15-14-11(18-12)10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2,(H,16,17)

InChI Key

LQDIWPUQRZBKBX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)C(=O)O

Origin of Product

United States

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